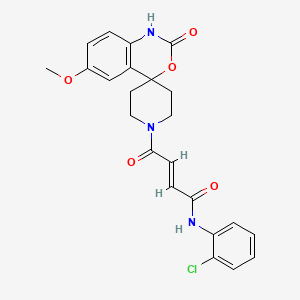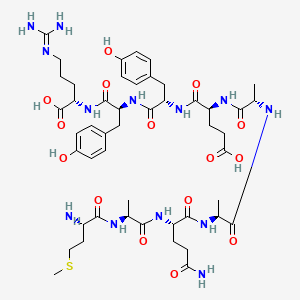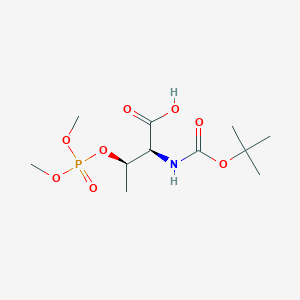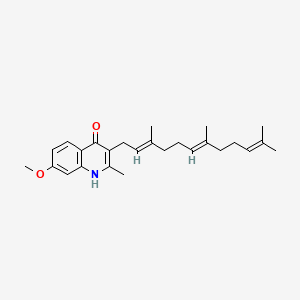
Mtb-cyt-bd oxidase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mtb-cyt-bd oxidase-IN-1 is a potent inhibitor of Mycobacterium tuberculosis cytochrome bd oxidase, with an inhibition constant (IC50) of 0.13 μM . This compound is valuable for tuberculosis research due to its ability to target a crucial enzyme in the oxidative phosphorylation pathway of Mycobacterium tuberculosis, which is essential for the bacterium’s survival under stressful conditions .
Vorbereitungsmethoden
The synthesis of Mtb-cyt-bd oxidase-IN-1 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps :
Formation of Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or formic acid.
Substitution Reaction: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Mtb-cyt-bd oxidase-IN-1 primarily undergoes substitution reactions during its synthesis . The common reagents used in these reactions include anthranilic acid derivatives, formamide or formic acid, and phenethylamine derivatives. The major product formed from these reactions is N-phenethyl-quinazolin-4-yl-amines, which is the active form of the inhibitor.
Wissenschaftliche Forschungsanwendungen
Mtb-cyt-bd oxidase-IN-1 has several scientific research applications, particularly in the field of tuberculosis research :
Chemistry: The compound is used to study the structure-activity relationships of cytochrome bd oxidase inhibitors, aiding in the design of more potent inhibitors.
Biology: Researchers use this compound to investigate the role of cytochrome bd oxidase in the oxidative phosphorylation pathway of Mycobacterium tuberculosis.
Medicine: The compound is valuable in developing new anti-tubercular drugs, especially for treating multidrug-resistant strains of Mycobacterium tuberculosis.
Industry: this compound can be used in the pharmaceutical industry for the development and testing of new tuberculosis treatments.
Wirkmechanismus
Mtb-cyt-bd oxidase-IN-1 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis . This enzyme is one of the two terminal oxidases in the bacterium’s oxidative phosphorylation pathway, which is crucial for energy production. By inhibiting this enzyme, this compound disrupts the bacterium’s energy production, leading to its death. The molecular targets involved include the active sites of cytochrome bd oxidase, where the inhibitor binds and prevents the enzyme from functioning.
Vergleich Mit ähnlichen Verbindungen
Mtb-cyt-bd oxidase-IN-1 is unique due to its high potency and specificity for cytochrome bd oxidase . Similar compounds include other cytochrome bd oxidase inhibitors such as aurachin D and various N-phenethyl-quinazolin-4-yl-amines . Compared to these compounds, this compound has a lower inhibition constant, making it more effective at lower concentrations. Additionally, its structure-activity relationship studies have provided valuable insights into designing even more potent inhibitors .
Eigenschaften
Molekularformel |
C26H35NO2 |
|---|---|
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C26H35NO2/c1-18(2)9-7-10-19(3)11-8-12-20(4)13-15-23-21(5)27-25-17-22(29-6)14-16-24(25)26(23)28/h9,11,13-14,16-17H,7-8,10,12,15H2,1-6H3,(H,27,28)/b19-11+,20-13+ |
InChI-Schlüssel |
LRINXRJQZLTTHS-UFTLRZAHSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C2=C(N1)C=C(C=C2)OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



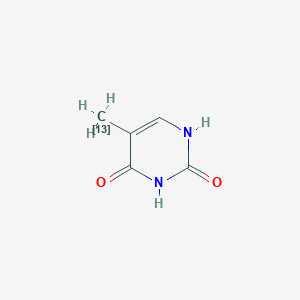
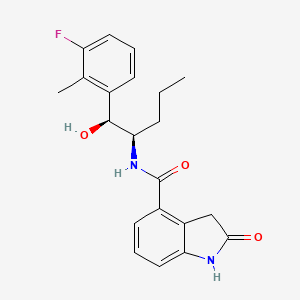
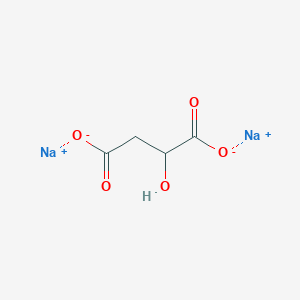


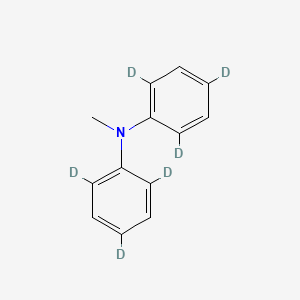
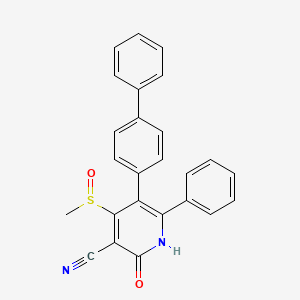
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)
